
Ethyl 5-bromo-4-methylthiazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-bromo-4-methylthiazole-2-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 . It is a solid substance at 20 degrees Celsius . The compound appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The thiazole ring is substituted at the 5th position by a bromine atom, at the 4th position by a methyl group, and at the 2nd position by a carboxylate ester group .Physical And Chemical Properties Analysis
This compound is a solid substance at 20 degrees Celsius . It appears as a light yellow to brown powder or crystal . The compound has a melting point range of 66.0 to 70.0 degrees Celsius . It is slightly soluble in methanol .Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Applications
- Synthesis of Biologically Active Derivatives: Research into 1,2,4-triazole derivatives highlights the ongoing search for rational synthesis methods of compounds with antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. This reflects a broader interest in thiazole and triazole derivatives for their potential in drug development (Ohloblina, 2022).
Materials Science and Environmental Applications
Electrochemical Surface Finishing
Advances in electrochemical technology using room-temperature ionic liquids (RTILs) for electroplating and energy storage underscore the significance of thiazole derivatives in developing more efficient and environmentally friendly materials (Tsuda, Stafford, & Hussey, 2017).
Chemical Recycling of Polymers
Research on the chemical recycling of poly(ethylene terephthalate) (PET) by hydrolysis and glycolysis processes showcases the role of chemical catalysts and esters in promoting sustainability and addressing solid waste issues (Karayannidis & Achilias, 2007).
Analytical Chemistry
- Determining Antioxidant Activity: The development and critical evaluation of assays for antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, illustrate the chemical versatility and analytical applications of ethyl esters and related compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety and Hazards
Ethyl 5-bromo-4-methylthiazole-2-carboxylate is classified as a skin irritant, skin sensitizer, and serious eye irritant . It may cause respiratory irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if skin or eye irritation persists .
Propriétés
IUPAC Name |
ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-7(10)6-9-4(2)5(8)12-6/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOVAAILXOXJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731569 | |
| Record name | Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79247-80-6 | |
| Record name | Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


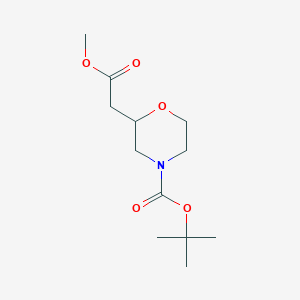

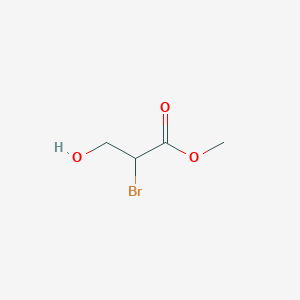
![3-(2',4,4',5-Tetrahydroxy-6'-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-2-yl)propanoic acid](/img/structure/B3029731.png)
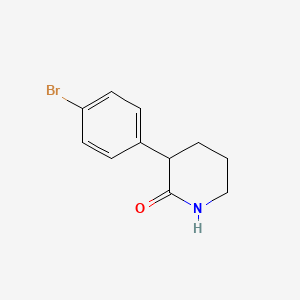
![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)
![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)
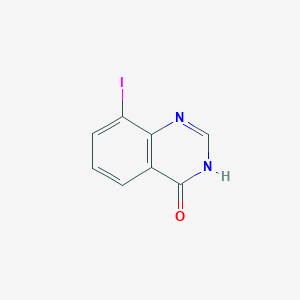




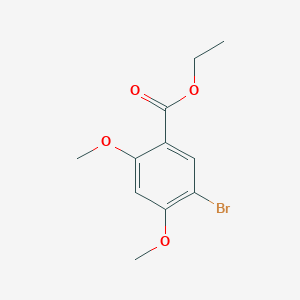
![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)